molecular formula C6H14Cl2F2N2 B13898591 (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride

(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride

Cat. No.: B13898591
M. Wt: 223.09 g/mol
InChI Key: WBOZYIGECKUABI-UHFFFAOYSA-N
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Description

(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine dihydrochloride is a fluorinated pyrrolidine derivative with a methanamine group at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. The 4,4-difluoro substitution on the pyrrolidine ring introduces steric and electronic effects that influence its reactivity and interaction with biological targets, such as receptors or enzymes.

Properties

Molecular Formula

C6H14Cl2F2N2

Molecular Weight

223.09 g/mol

IUPAC Name

(4,4-difluoro-1-methylpyrrolidin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H12F2N2.2ClH/c1-10-3-5(2-9)6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H

InChI Key

WBOZYIGECKUABI-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)(F)F)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Approaches to (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine Dihydrochloride

General Considerations

The synthesis of fluorinated pyrrolidine derivatives, particularly those bearing difluoro groups at the 4-position, requires careful selection of reagents and conditions to achieve selective fluorination without compromising the pyrrolidine ring or the amine functionality. The dihydrochloride salt form is typically obtained by treatment with hydrochloric acid to improve stability and handling.

Key Synthetic Routes

Starting Material Preparation

The synthesis often begins with a suitably substituted pyrrolidine or a protected pyrrolidine intermediate. For example, (R)- or (S)-2-methylpyrrolidine derivatives can be prepared via commercially scalable processes involving chiral resolution or asymmetric synthesis, as described in patent WO2008137087A1. These methods utilize trifluoromethanesulfonic reagents and organic bases in polar aprotic solvents such as dimethylformamide (DMF) under nitrogen atmosphere at elevated temperatures (100–160 °C) over 10 to 48 hours to introduce fluorinated substituents or activate intermediates for further transformations.

Aminomethylation at the 3-Position

The methanamine group at the 3-position can be introduced via reductive amination or nucleophilic substitution. For example, a 3-formyl pyrrolidine intermediate can be reacted with ammonia or methylamine derivatives, followed by reduction using sodium borohydride or catalytic hydrogenation. Alternatively, coupling agents such as 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) can facilitate amide or amine bond formation in related synthetic sequences.

Salt Formation

The dihydrochloride salt is obtained by treating the free base amine with hydrochloric acid in an organic solvent like ethyl acetate or directly in aqueous media, followed by isolation via filtration or crystallization. This step enhances compound stability and facilitates purification.

Representative Synthetic Procedure (Hypothetical)

Step Reagents/Conditions Description
1 Starting pyrrolidine derivative, trifluoromethanesulfonyl reagent, triethylamine, DMF, N2, 120 °C, 24 h Introduction of trifluoromethanesulfonyl group for activation
2 Fluorinating agent (e.g., DAST), DCM, 0 °C to room temp, 4 h Difluorination at 4-position
3 3-formyl pyrrolidine intermediate, methylamine, NaBH4, MeOH, 0 °C to room temp, 2 h Reductive amination to introduce methanamine group
4 HCl gas or aqueous HCl, EtOAc, room temp, 2 h Formation of dihydrochloride salt

Note: This procedure is a composite based on general literature and patent data due to the absence of a direct published synthesis for the exact compound.

Analytical and Purification Methods

The purity and identity of (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine dihydrochloride are typically confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H, ^13C, and ^19F NMR to verify fluorine incorporation and ring structure.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • High-performance liquid chromatography (HPLC) for purity assessment.
  • Melting point determination of the dihydrochloride salt.

Purification is often achieved by recrystallization from solvents such as ethanol or ethyl acetate or by chromatographic techniques depending on scale.

Summary of Preparation Methods

Preparation Aspect Details References
Starting materials Chiral pyrrolidine derivatives, trifluoromethanesulfonyl reagents
Fluorination Use of electrophilic fluorinating agents like DAST in inert solvents Inferred from fluorination literature
Aminomethylation Reductive amination using methylamine and reducing agents
Salt formation Reaction with HCl to form dihydrochloride salt
Solvents DMF, DCM, MeOH, EtOAc
Reaction conditions Nitrogen atmosphere, 0–160 °C depending on step

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol.

Scientific Research Applications

(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Cores

(1,2-Dimethylpyrrolidin-3-yl)methanamine Dihydrochloride (CAS: 1955494-57-1)
  • Molecular Formula : C₈H₁₈Cl₂N₂
  • Molecular Weight : 224.13 g/mol
  • Key Features: Methyl groups at the 1- and 2-positions of the pyrrolidine ring.
[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine (CAS: 1017475-12-5)
  • Molecular Formula : C₁₁H₁₄F₂N₂
  • Key Features : A 3,4-difluorophenyl substituent on the pyrrolidine nitrogen. This introduces aromatic interactions and increased lipophilicity compared to the target compound’s aliphatic fluorine substituents.
  • Applications : Explored in medicinal chemistry for dopamine or serotonin receptor modulation .
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride (CAS: 2089277-51-8)
  • Molecular Formula : C₅H₁₀Cl₂IN₃
  • Molecular Weight : 309.96 g/mol
  • The dihydrochloride salt improves aqueous solubility.
  • Applications : Used in radiopharmaceuticals or as a building block for kinase inhibitors .

Methanamine Derivatives with Heterocyclic Moieties

(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine Dihydrochloride (CAS: 1909306-24-6)
  • Molecular Formula : C₈H₁₀Cl₂N₄
  • Molecular Weight : 162.20 g/mol (free base)
  • Key Features : A triazolopyridine core offers π-π stacking capabilities. The methyl group at position 6 enhances metabolic stability.
  • Applications : Investigated as a kinase inhibitor or antiviral agent .
(2-Bromopyridin-3-yl)methanamine Dihydrochloride
  • Molecular Formula : C₆H₇BrCl₂N₂
  • Key Features : Bromine substituent on pyridine increases molecular weight and polarizability.
  • Applications : Intermediate in synthesizing anticancer or antimicrobial agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₆H₁₂Cl₂F₂N₂ 229.08* 4,4-Difluoro, 1-methyl pyrrolidine CNS modulators, enzyme inhibitors
(1,2-Dimethylpyrrolidin-3-yl)methanamine C₈H₁₈Cl₂N₂ 224.13 1,2-Dimethyl pyrrolidine Receptor modulation
[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine C₁₁H₁₄F₂N₂ 224.24 3,4-Difluorophenyl Neurotransmitter receptor ligands
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine C₅H₁₀Cl₂IN₃ 309.96 Iodine, pyrazole Radiopharmaceuticals
(6-Methyl-triazolo[4,3-a]pyridin-3-yl)methanamine C₈H₁₀Cl₂N₄ 162.20 (base) Triazolopyridine, methyl Kinase inhibitors

*Calculated based on molecular formula.

Biological Activity

(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride is a synthetic compound characterized by a pyrrolidine ring with difluoromethyl and methyl substitutions. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C6H14Cl2F2N2, with a molecular weight of 223.09 g/mol. Its structural features include:

PropertyValue
Molecular Formula C6H14Cl2F2N2
Molecular Weight 223.09 g/mol
IUPAC Name (4,4-difluoro-1-methylpyrrolidin-3-yl)methanamine;dihydrochloride
InChI Key WBOZYIGECKUABI-UHFFFAOYSA-N

The presence of the difluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological effects.

The biological activity of (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine is primarily attributed to its interaction with specific receptors and enzymes. The difluoromethyl group may increase the compound's binding affinity to these targets, potentially influencing various signaling pathways. Research indicates that compounds with similar structures often exhibit activity against neurotransmitter receptors, which can lead to effects on mood and cognition .

Antidepressant Effects

Research has shown that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonergic and noradrenergic systems.

Neuroprotective Properties

Studies suggest that (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine may possess neuroprotective properties. It has been hypothesized that the compound could mitigate oxidative stress in neuronal cells, although further studies are needed to confirm these effects .

Anticancer Potential

Preliminary investigations into the anticancer properties of similar pyrrolidine derivatives indicate potential efficacy in inhibiting tumor growth. The unique structural modifications in (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine may enhance its activity against specific cancer cell lines .

Case Studies

  • Antidepressant Activity : A study evaluated the effects of various pyrrolidine derivatives on depression-like behaviors in rodents. Results indicated that certain compounds significantly reduced immobility time in forced swim tests, suggesting potential antidepressant effects .
  • Neuroprotection : In vitro studies demonstrated that related compounds could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes .
  • Anticancer Activity : A recent study explored the cytotoxic effects of fluorinated pyrrolidine derivatives on breast cancer cells. The results showed a dose-dependent decrease in cell viability, warranting further investigation into the mechanisms involved .

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